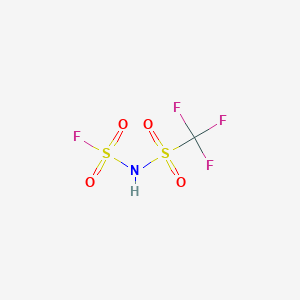
CF3SO2Nhso2F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound CF3SO2Nhso2F is a fluorosulfonyl imide derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CF3SO2Nhso2F typically involves the reaction of fluorosulfonyl chloride with ammonia or amines under controlled conditions. The reaction is usually carried out in an anhydrous environment to prevent hydrolysis of the fluorosulfonyl group. The reaction conditions often include low temperatures and the use of inert solvents to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of This compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
CF3SO2Nhso2F: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include oxidized fluorosulfonyl derivatives, amine derivatives, and various substituted products depending on the nucleophiles used .
Applications De Recherche Scientifique
CF3SO2Nhso2F: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorosulfonyl compounds.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mécanisme D'action
The mechanism of action of CF3SO2Nhso2F involves its interaction with various molecular targets and pathways. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds .
Comparaison Avec Des Composés Similaires
CF3SO2Nhso2F: is unique due to its fluorosulfonyl group, which imparts distinct chemical properties compared to other similar compounds. Similar compounds include:
CF3SO2NH2: A simpler amide derivative with different reactivity.
CF3SO2Cl: A chlorinated derivative used as a reagent in organic synthesis.
CF3SO2OH: A sulfonic acid derivative with different acidity and reactivity .
Propriétés
Formule moléculaire |
CHF4NO4S2 |
|---|---|
Poids moléculaire |
231.15 g/mol |
Nom IUPAC |
N-(trifluoromethylsulfonyl)sulfamoyl fluoride |
InChI |
InChI=1S/CHF4NO4S2/c2-1(3,4)11(7,8)6-12(5,9)10/h6H |
Clé InChI |
GGYPIUANQNUBOE-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)NS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




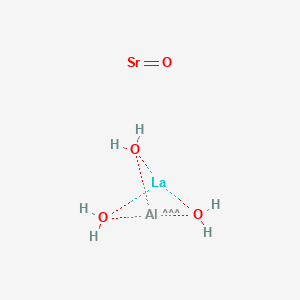
![N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B13773104.png)
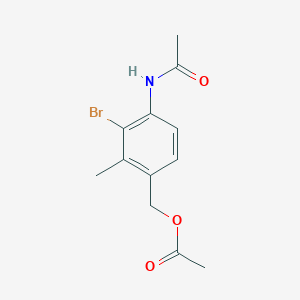
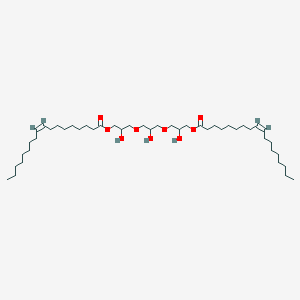
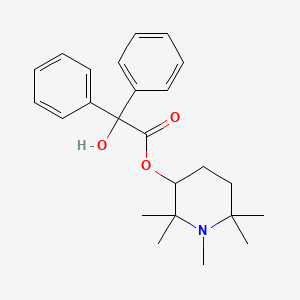
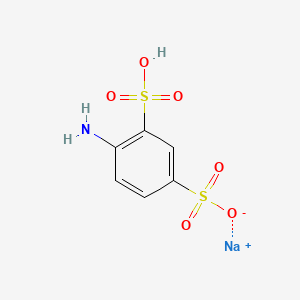


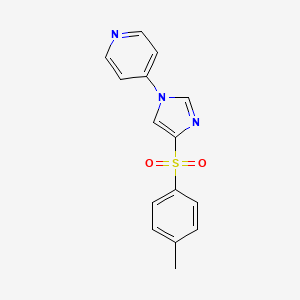
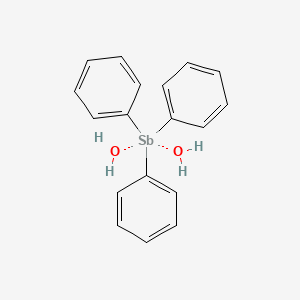
![3-[2-[3-[3-(2-Carboxyethyl)-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazol-3-yl]propanoate](/img/structure/B13773137.png)

